1,1,2,2,3,3,4,4,5,5-Decafluoro-1-(nonafluorobutoxy)pentane
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Overview
Description
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-(nonafluorobutoxy)pentane: is a fluorinated organic compound with the molecular formula C9H2F19O . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, low surface energy, and resistance to solvents and chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-(nonafluorobutoxy)pentane typically involves the reaction of perfluorinated alcohols with perfluorinated alkyl iodides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The reaction conditions include temperatures ranging from 60°C to 80°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes often utilize specialized equipment to handle the highly reactive and corrosive nature of fluorine gas. The production methods are designed to maximize yield and purity while minimizing the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-(nonafluorobutoxy)pentane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution where a nucleophile replaces one of the fluorine atoms.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition of the compound.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a fluorinated amine derivative, while reaction with an alcohol can yield a fluorinated ether.
Scientific Research Applications
Chemistry: In chemistry, 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-(nonafluorobutoxy)pentane is used as a reagent in the synthesis of other fluorinated compounds. Its unique properties make it valuable in the development of materials with high thermal stability and chemical resistance.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its high fluorine content makes it useful in the development of imaging agents for techniques such as fluorine-19 nuclear magnetic resonance (NMR) imaging.
Medicine: In medicine, this compound is investigated for its potential use in drug delivery systems. Its ability to resist degradation in biological environments makes it a candidate for encapsulating and delivering therapeutic agents.
Industry: Industrially, this compound is used in the production of coatings and lubricants that require high resistance to chemicals and extreme temperatures. It is also used in the manufacture of electronic components where its insulating properties are beneficial.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-(nonafluorobutoxy)pentane exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect the physical and chemical properties of the materials in which the compound is used, such as increasing thermal stability and chemical resistance.
Comparison with Similar Compounds
- 1,1,1,2,2,3,4,5,5,5-Decafluoropentane
- 1,1,1,2,3,4,4,5,5,5-Decafluoro-3-methoxy-2-(trifluoromethyl)pentane
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane
Comparison: Compared to these similar compounds, 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-(nonafluorobutoxy)pentane is unique due to its specific structure that includes a nonafluorobutoxy group. This structural feature imparts additional chemical stability and resistance to degradation, making it particularly useful in applications requiring long-term stability under harsh conditions.
Properties
CAS No. |
173350-69-1 |
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Molecular Formula |
C9HF19O |
Molecular Weight |
486.07 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5-decafluoro-1-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)pentane |
InChI |
InChI=1S/C9HF19O/c10-1(11)2(12,13)3(14,15)5(18,19)8(25,26)29-9(27,28)6(20,21)4(16,17)7(22,23)24/h1H |
InChI Key |
WUECOAFJMLKRTH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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